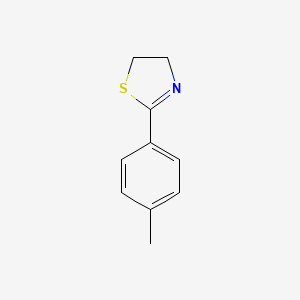
Thiazole, 4,5-dihydro-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 4,5-dihydro-2-(4-methylphenyl)-: is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 4,5-dihydro-2-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Thiazole derivatives, including Thiazole, 4,5-dihydro-2-(4-methylphenyl)-, are investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and fungicides. Its chemical stability and reactivity make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death .
Comparación Con Compuestos Similares
Thiazole: A parent compound with a similar structure but without the 4-methylphenyl group.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Imidazole: Another five-membered heterocyclic compound with nitrogen atoms at positions 1 and 3.
Uniqueness: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and specificity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
13084-31-6 |
|---|---|
Fórmula molecular |
C10H11NS |
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C10H11NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3 |
Clave InChI |
YBLAKEAPIRPHCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




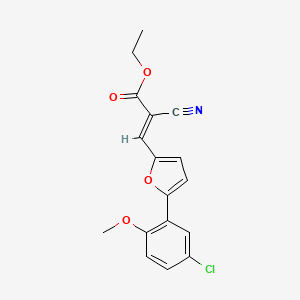



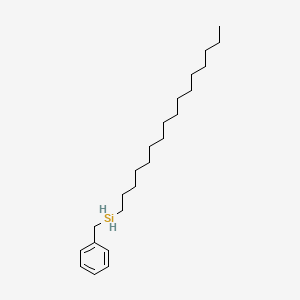
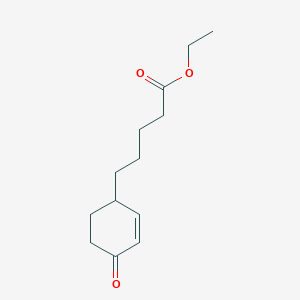

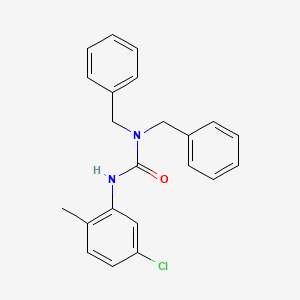
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
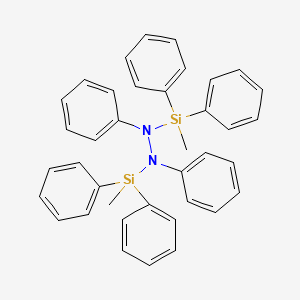
![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)

